molecular formula C10H7NO2S B1360282 2-Phenylthiazole-5-carboxylic acid CAS No. 10058-38-5

2-Phenylthiazole-5-carboxylic acid

Cat. No.: B1360282
CAS No.: 10058-38-5
M. Wt: 205.23 g/mol
InChI Key: LCALUFNLWHYTKX-UHFFFAOYSA-N
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Description

2-Phenylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO2S. It is characterized by a thiazole ring fused with a phenyl group and a carboxylic acid functional group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

2-Phenylthiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and the production of uric acid . This inhibition can have therapeutic implications for conditions such as gout and hyperuricemia. Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles . In terms of cellular metabolism, this compound can alter the flux of metabolic pathways, impacting the production and utilization of key metabolites . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of xanthine oxidase, inhibiting its activity and reducing the production of uric acid . Additionally, this compound may act as an allosteric modulator of certain receptors, altering their conformation and function . These molecular interactions can lead to downstream effects on cellular processes and overall physiological outcomes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound remains stable under controlled conditions for extended periods . Its degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of xanthine oxidase and the reduction of uric acid levels . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is the metabolism of purines, where the compound inhibits xanthine oxidase, reducing the production of uric acid . Additionally, this compound may influence the metabolism of other compounds by interacting with cytochrome P450 enzymes . These interactions can affect the overall metabolic flux and the levels of key metabolites within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . Within cells, it may be transported by organic anion transporters and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thioamides under basic conditions. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylthiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes. In anticancer research, the compound may inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

  • 2-Aminothiazole-5-carboxylic acid
  • 2-Methylthiazole-5-carboxylic acid
  • 2-Phenylthiazole-4-carboxylic acid

Comparison: 2-Phenylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminothiazole-5-carboxylic acid, it lacks the amino group, which affects its reactivity and biological activity. Similarly, the position of the carboxylic acid group differentiates it from 2-Phenylthiazole-4-carboxylic acid, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCALUFNLWHYTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143401
Record name 2-Phenyl-5-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10058-38-5
Record name 2-Phenyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10058-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-5-carboxythiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-5-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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